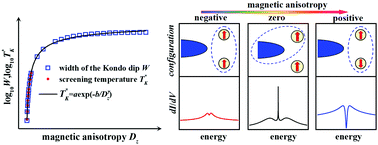Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
Physical Chemistry Chemical Physics Pub Date: 2022-07-04 DOI: 10.1039/D2CP01668K
Abstract
The precise manipulation of the quantum states of individual atoms/molecules adsorbed on metal surfaces is one of the most exciting frontiers in nanophysics, enabling us to realize novel single molecular logic devices and quantum information processing. Herein, by modeling an iron phthalocyanine molecule adsorbed on the Au(111) surface with a two-impurity Anderson model, we demonstrate that the quantum states of such a system could be adjusted by the uniaxial magnetic anisotropy Dz. For negative Dz, the ground state is dominated by a parallel configuration of the z component of local spins, whereas it turns to be an antiparallel one when Dz becomes positive. Interestingly, we found that these two phases are separated by a Kosterlitz–Thouless-type quantum phase transition, which is confirmed by the critical behaviors of the transmission coefficient and the local magnetic moment. Both phases are associated with spin correlation anisotropy, thus move against the Kondo effect. When the external magnetic field is applied, it first plays a role in compensating for the effect of Dz, and then it contributes significantly to the Zeeman effect for positive Dz, accompanied by the reappearance and the splitting of the Kondo peak, respectively. For fixed negative Dz, only the Zeeman behavior is revealed. Our results provide deep insights into the manipulation of the quantum phase within a single molecular junction.


Recommended Literature
- [1] New challenges in fullerene chemistry
- [2] Study of the diffusion properties of zeolite mixtures by combined gravimetric analysis, IR spectroscopy and inversion methods (IRIS)†
- [3] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
- [4] Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡
- [5] CD4 D3-binding probe: a novel fluorescence tool for detection and enumeration of CD4+ cells
- [6] Back cover
- [7] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [8] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [9] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [10] Back cover

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 12025-32-0
-
CAS no.: 10094-41-4
-
CAS no.: 13446-44-1
-
CAS no.: 10432-84-5









